N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide
Description
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound featuring a thiazolidine ring, a pyridine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-19(15-4-9-18(20-14-15)22-10-1-2-11-22)21-16-5-7-17(8-6-16)23-12-3-13-27(23,25)26/h4-9,14H,1-3,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCOBANXBMUZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazolidine ring, followed by the introduction of the pyridine and pyrrolidine moieties. Key steps may include:
Formation of Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of Pyridine Ring: This step often involves a nucleophilic substitution reaction where a halogenated pyridine derivative reacts with the thiazolidine intermediate.
Addition of Pyrrolidine Ring: The final step may involve the coupling of the pyridine-thiazolidine intermediate with a pyrrolidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of green solvents could be employed to enhance the scalability and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenated derivatives and strong bases or acids depending on the type of substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring may yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.
Pyridine Derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Pyrrolidine Derivatives: Compounds like proline, an amino acid.
Uniqueness
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-6-pyrrolidin-1-ylpyridine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
